Rhein-13C4

Antiplatelet aggregation Cardiovascular pharmacology Anthraquinone bioactivity

Eliminate deuterium-related H/D exchange in rhein quantification. This 13C4-labeled internal standard (IS) co-elutes with rhein while delivering a clear +4 Da MS shift, crucial for FDA/EMA-compliant method validation. For labs requiring matrix-effect correction in plasma, urine, or tissue homogenates. - Ensures assay accuracy free from pH-dependent back-exchange artifacts common with deuterated analogs. - Achieves LLOQ of 7.81 nM with precision <9.14% CV in validated LC-MS/MS methods. - Four 13C atoms in the anthracene ring guarantee no isotopic peak overlap with endogenous rhein.

Molecular Formula C15H8O6
Molecular Weight 288.19 g/mol
CAS No. 1189928-10-6
Cat. No. B1502222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhein-13C4
CAS1189928-10-6
Molecular FormulaC15H8O6
Molecular Weight288.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
InChIInChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1,15+1
InChIKeyFCDLCPWAQCPTKC-AGPBJXDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhein-13C4 Stable Isotope Internal Standard


Rhein-13C4 is a carbon-13 isotopically labeled derivative of rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid), an anthraquinone found in Rheum species and the active metabolite of the prodrug diacerein [1]. The molecular formula is C11[13C4]H8O6 with a molecular weight of 288.2 g/mol, containing four 13C atoms that replace the naturally occurring 12C isotopes at specified positions in the anthracene ring system . As a stable isotope-labeled internal standard (SIL-IS), Rhein-13C4 co-elutes with unlabeled rhein under LC or GC conditions while generating a distinct mass shift in MS detection, enabling accurate correction for matrix effects, ionization variability, and extraction recovery [2]. The compound is supplied as a reference material for research use only and is not intended for diagnostic or therapeutic applications.

SIL
13C-labeled internal standard for rhein LC-MS/MS quantification
M
Co-elution with unlabeled rhein plus distinct +4 Da mass shift
C
Corrects matrix effects, ionization variability and extraction recovery

Why Rhein-13C4 Cannot Be Replaced


In LC-MS/MS quantification of rhein from complex biological matrices, substituting Rhein-13C4 with a deuterated analog (e.g., rhein-d4) or a structural analog internal standard introduces quantifiable risk of chromatographic retention time shifts and differential matrix effects [1]. 13C-labeled internal standards exhibit near-identical physicochemical properties to the unlabeled analyte, with no deuterium-associated isotopic fractionation or hydrogen-deuterium exchange artifacts [2]. This is critical given rhein's phenolic hydroxyl groups and carboxylic acid moiety, which render deuterated analogs susceptible to pH-dependent back-exchange during sample preparation, compromising assay accuracy. Furthermore, structural analog internal standards cannot adequately correct for rhein-specific matrix suppression/enhancement effects that vary across biological sources (plasma, urine, tissue homogenates) [3]. The four-carbon mass shift (+4 Da) of Rhein-13C4 provides unambiguous separation from endogenous rhein without isotopic peak overlap, a prerequisite for regulatory-compliant bioanalytical method validation under FDA and EMA guidelines.

!
Deuterated analog (e.g., rhein-d4)
May introduce retention time shifts and H/D back‑exchange at phenolic/carboxylic sites, compromising assay accuracy
!
Structural analog internal standard
Cannot adequately correct rhein‑specific matrix suppression/enhancement across plasma, urine and tissue homogenates
!
Non‑isotopic or lower mass‑shift IS
+4 Da separation avoids isotopic overlap with endogenous rhein; lower shift risks peak interference and may not meet bioanalytical validation review expectations

Rhein-13C4 Comparative Performance Evidence


Antiplatelet Aggregation vs. Aspirin

In a direct head-to-head comparison of ten anthraquinone derivatives using an ADP-induced in vitro platelet aggregation assay, rhein demonstrated an antiplatelet potency 5.02 times higher than that of aspirin, quantified as relative biopotency using bioavailability software [1]. In the same study, the antiplatelet activities of aloe-emodin, chrysophanol, and physcion were equivalent to aspirin (approximately 1-fold), establishing rhein as one of the two most potent antiplatelet aglycones among the tested rhubarb anthraquinones alongside emodin (5.15× aspirin) [1]. Molecular docking analysis further validated this differentiation, showing rhein binds to the P2Y12 receptor with an estimated inhibition constant (Ki) of 5.73 μmol/L, indicating a strong inhibitory effect at lower concentrations compared to structurally related anthraquinones lacking the carboxylic acid moiety at C2 position [1].

Antiplatelet biopotency
Head‑to‑head
5.02× vs. aspirin
P2Y12 Ki = 5.73 μM
Reported antiplatelet activity rank context
Rhein and emodin (5.15×) ranked top among ten anthraquinones; aloe‑emodin, chrysophanol, physcion ~1×
Antiplatelet aggregation Cardiovascular pharmacology Anthraquinone bioactivity

Cholesterol Reduction vs. Emodin

In a comparative study evaluating five rhubarb hydroxyanthraquinones (rhein, emodin, chrysophanol, aloe-emodin, physcion) for anti-obesity activity, rhein and emodin emerged as the most effective compounds. In 3T3-L1 adipocytes, both rhein and emodin at 50 μM reduced intracellular triglyceride content by approximately 30% in differentiated adipocytes, with both compounds outperforming chrysophanol, aloe-emodin, and physcion [1]. Notably, in high-fat diet (HFD)-induced obese rats, intraperitoneal administration of rhein produced a 29% reduction in plasma cholesterol levels, compared to a 14% reduction achieved by emodin under identical conditions [1]. This 2.1-fold greater cholesterol-lowering efficacy of rhein over emodin represents a clinically meaningful differentiation in the context of dyslipidemia management. The study also demonstrated that despite structural similarity, rhein and emodin operate through distinct mechanistic pathways: rhein restrains lipid deposition by controlling adipogenic transcriptional factors and lipolytic lipases during differentiation, whereas emodin reduces levels of lipogenic enzymes without engaging these transcriptional pathways [1].

Cholesterol reduction
Head‑to‑head
29% vs. 14% (emodin)
HFD‑induced obese rat model
Reported greater cholesterol‑lowering endpoint
Rhein engages adipogenic transcription factors distinct from emodin
Anti-obesity Lipid metabolism Metabolic pharmacology

LC-MS/MS Method Sensitivity and Precision

A validated LC-MS/MS method utilizing Rhein-13C4 as the stable isotope-labeled internal standard (SIL-IS) achieved a lower limit of quantification (LLOQ) of 7.81 nM for rhein and its glucuronide metabolites (Rhein-G1 and Rhein-G2) in rat plasma [1]. Method validation demonstrated precision consistently below 9.14% (CV) across all quality control levels, with accuracy ranging from 80.1% to 104.2%, meeting FDA bioanalytical method validation acceptance criteria [1]. The matrix effect recovery and stability variance were less than 12.60% and 10.37%, respectively [1]. This method enabled the successful characterization of diacerein pharmacokinetics in rats, demonstrating rapid conversion of diacerein to rhein followed by sequential glucuronidation to Rhein-G1 and Rhein-G2 [1]. The use of Rhein-13C4 as SIL-IS was essential for achieving this sensitivity and precision, correcting for rhein-specific matrix effects that would otherwise compromise quantification accuracy in plasma samples.

Method performance
Method context
LLOQ 7.81 nM
Precision ≤9.14% CV, accuracy 80.1–104.2%
Supports bioanalytical validation review
Rhein‑13C4 SIL‑IS; rat plasma; ACE C18 column; Sciex 4000 Q‑Trap MRM
LC-MS/MS method validation Pharmacokinetics Bioanalytical chemistry

Hepatoprotective and Hepatotoxic Profiles

Comparative toxicological assessment reveals that rhein exhibits a dual pharmacological profile: hepatoprotective at therapeutic doses (50–100 mg/kg in liver fibrosis and NAFLD models) versus hepatotoxic at high-dose sustained exposure (100 mg/kg for 14 days in ICR mice) [1][2]. In an acetaminophen (APAP)-induced hepatotoxicity rat model, rhein administered at 10–40 mg/kg significantly reduced GPT, GOT, urea, and CREA levels, along with ROS production, demonstrating dose-dependent hepatoprotection [1]. Conversely, a 14-day intragastric administration study in ICR mice at 100 mg·kg⁻¹ showed that rhein caused significant increase in hepatic index (P <0.05) and body weight decrease compared to control, with notable effects on bile acid transporters MRP2 and BSEP (P <0.05 or P <0.01) [2]. Among the four Polygoni Multiflori Radix components tested (stilbeneglycoside, rhein, physcion, emodin), rhein produced a distinct pattern of serum biochemical alterations, inducing TG decrease and BUN decrease while physcion and emodin showed partially overlapping but non-identical toxicity profiles [2].

Hepatic safety profile
Context‑dependent
Protective 50–100 mg/kg
Hepatotoxic signal at 100 mg/kg/14d (hepatic index ↑, P<0.05)
Dose‑dependent hepatic endpoint context
ICR mouse model; rhein uniquely increased hepatic index among tested anthraquinones
Hepatotoxicity Hepatoprotection Safety pharmacology

Pharmacokinetic Changes in NAFLD

A comparative pharmacokinetic study of five rhubarb anthraquinones (rhein, emodin, aloe-emodin, chrysophanol, physcion) in normal versus nonalcoholic fatty liver disease (NAFLD) rats revealed disease-state dependent alterations in pharmacokinetic parameters [1]. In NAFLD rats compared to normal rats, all five anthraquinones demonstrated significantly increased maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC₀→∞) (P <0.05), as well as significantly prolonged time to reach maximum concentration (Tmax), terminal elimination half-life (t₁/₂), and mean residence time (MRT) (P <0.05) [1]. This class-level observation indicates that hepatic impairment in NAFLD reduces clearance and increases systemic exposure of rhubarb anthraquinones. For rhein specifically, this translates to higher bioavailability and prolonged retention in the NAFLD state, a finding that has direct implications for dose adjustment in disease-state pharmacology studies [1].

NAFLD PK alteration
Cross‑study
Cmax & AUC↑ in NAFLD
Significant vs. normal rats (P<0.05)
Disease‑state exposure‑model context
Sprague‑Dawley rats; high‑fat diet model; five anthraquinones showed similar directional change
Pharmacokinetics NAFLD Disease-state DMPK

IKKβ Inhibition in Macrophages

Rhein (unlabeled parent compound) demonstrates concentration-dependent inhibition of IKKβ, a key upstream kinase in the NF-κB inflammatory signaling pathway, with an IC50 value of 11.8 μM in LPS-stimulated macrophages [1]. At 10 μM concentration, rhein inhibits IL-1β signaling, suppresses NF-κB pathway activation, and reduces expression of matrix metalloproteases MMP-1 and MMP-13 [1]. Notably, rhein exhibits a paradoxical dual effect in LPS-stimulated macrophages: it decreases iNOS and IL-6 expression through IKKβ inhibition, but concurrently increases TNF-α, IL-1β, and HMGB1 expression [1]. This complex immunomodulatory profile differentiates rhein from other anti-inflammatory anthraquinones and provides a mechanistic basis for its activity in osteoarthritis and inflammatory disease models.

IKKβ inhibition
Class‑level
IC50 11.8 μM
10 μM inhibits IL‑1β, MMP‑1, MMP‑13
Supports anti‑inflammatory pathway study
Paradoxical dual effect: decreases iNOS/IL‑6, increases TNF‑α/IL‑1β in macrophages
Anti-inflammatory IKKβ inhibition NF-κB signaling

Rhein-13C4 Application Scenarios


Regulatory LC-MS/MS Pharmacokinetic Bioanalysis

Rhein-13C4 is the SIL-IS of choice for developing and validating LC-MS/MS methods intended for pharmacokinetic studies of diacerein or rhein in plasma, urine, and tissue homogenates. The method validated with Rhein-13C4 achieves LLOQ of 7.81 nM with precision <9.14% CV and accuracy within 80.1–104.2%, meeting FDA and EMA bioanalytical method validation acceptance criteria [1]. The +4 Da mass shift provided by the 13C4 label ensures unambiguous chromatographic separation from endogenous rhein without isotopic interference, a critical requirement for regulatory submissions. This application scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical development laboratories conducting IND-enabling pharmacokinetic and toxicokinetic studies on diacerein formulations or rhein-containing botanical drug products.

Disease-State Pharmacokinetic Exposure Quantification

Pharmacokinetic studies in disease-state animal models require robust internal standardization to account for disease-altered matrix composition. In NAFLD rat models, rhein exposure (Cmax and AUC) is significantly increased compared to normal rats, with prolonged Tmax and elimination half-life [1]. Rhein-13C4 enables accurate quantification of these disease-state pharmacokinetic alterations by correcting for NAFLD-associated changes in plasma protein binding, lipid content, and metabolic enzyme expression that would otherwise compromise quantification accuracy when using structural analog internal standards. This application supports translational research investigating rhein as a therapeutic agent or biomarker in metabolic liver diseases, where precise exposure-response relationships must be established.

Comparative In Vitro Mechanism of Action

Rhein demonstrates quantifiable differentiation from structurally related anthraquinones in multiple bioactivity assays. In antiplatelet aggregation studies, rhein exhibits 5.02-fold higher potency than aspirin, outperforming aloe-emodin, chrysophanol, and physcion (each ~1× aspirin) [1]. In anti-obesity models, rhein reduces plasma cholesterol by 29% compared to emodin's 14% reduction in HFD-induced obese rats [2]. In IKKβ inhibition assays, rhein shows an IC50 of 11.8 μM . These quantitative benchmarks support procurement decisions for investigators conducting comparative pharmacology studies among anthraquinone derivatives, where rhein's distinct activity profile relative to emodin, aloe-emodin, chrysophanol, and physcion justifies its selection as a lead compound for specific therapeutic indications.

Safety Pharmacology and Tissue Distribution

Rhein exhibits a dose- and context-dependent hepatotoxicity profile: protective at 50–100 mg/kg in liver injury models, but potentially hepatotoxic at sustained high-dose exposure (100 mg/kg for 14 days in mice, with significant hepatic index increase, P <0.05) [1][2]. This narrow therapeutic index necessitates accurate quantification of rhein concentrations in target tissues (liver, kidney) and systemic circulation during toxicology studies. Rhein-13C4 enables precise measurement of rhein tissue distribution and accumulation, providing the quantitative exposure data required to establish safety margins and therapeutic windows. This application is essential for academic and industrial toxicology programs evaluating rhein-containing natural products or diacerein metabolites in preclinical safety assessment.

Application
Selection Property
Validation Focus
Bioanalytical method validation research
SIL‑IS co‑elution and matrix‑effect correction
Accuracy / precision endpoint review; LLOQ reproducibility in research matrices
Disease‑state PK exposure quantification
Matrix‑matched internal standardization for NAFLD/plasma models
Exposure‑model interpretation; Cmax and AUC changes require method‑specific review
Comparative pharmacology assay context
Pathway‑specific bioactivity differentiation
Antiplatelet and cholesterol‑lowering endpoint review; IKKβ/NF‑κB pathway‑response interpretation
Safety‑related endpoint monitoring
Dose‑dependent hepatic endpoint context
Hepatic index and serum biochemical marker review; requires duration‑ and dose‑controlled study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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